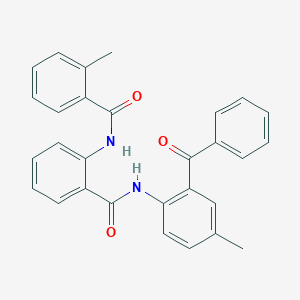

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide

Descripción

N-(2-Benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide (CAS: 313535-99-8, molecular formula: C28H21BrN2O3) is a benzamide derivative with a complex substitution pattern featuring benzoyl and methyl groups at ortho and para positions on aromatic rings. This compound is synthesized via multi-step amidation reactions, with purity confirmed by spectroscopic and crystallographic methods .

Propiedades

IUPAC Name |

N-[2-[(2-benzoyl-4-methylphenyl)carbamoyl]phenyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H24N2O3/c1-19-16-17-26(24(18-19)27(32)21-11-4-3-5-12-21)31-29(34)23-14-8-9-15-25(23)30-28(33)22-13-7-6-10-20(22)2/h3-18H,1-2H3,(H,30,33)(H,31,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IRNMCRWMJPQUJF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=CC=C3C)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H24N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Actividad Biológica

N-(2-benzoyl-4-methylphenyl)-2-(2-methylbenzamido)benzamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article delves into its synthesis, structural characteristics, and biological effects, supported by research findings and data tables.

Compound Overview

- IUPAC Name : this compound

- Molecular Formula : C29H24N2O3

- Molecular Weight : 448.522 g/mol

- Purity : Typically ≥95% .

Synthesis and Structural Analysis

The synthesis of this compound involves several key steps, often utilizing standard organic reactions such as acylation and amidation. The structural characterization of the compound can be performed using techniques like:

- Single-Crystal X-ray Diffraction (XRD) : Provides precise molecular geometry.

- Nuclear Magnetic Resonance (NMR) : Assists in understanding the electronic environment of atoms within the compound.

- Infrared Spectroscopy (IR) : Identifies functional groups present in the structure.

Table 1: Spectroscopic Data Summary

| Technique | Key Findings |

|---|---|

| XRD | Revealed hydrogen bonding interactions contributing to crystal stability. |

| NMR | Confirmed the presence of amide protons and aromatic protons, indicating successful synthesis. |

| IR | Identified characteristic amide stretching vibrations at ~1650 cm. |

Anticancer Potential

Recent studies have explored the anticancer properties of benzamide derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits cytotoxic activity against various cancer cell lines.

- Mechanism of Action : The compound is believed to inhibit key enzymes involved in cancer cell proliferation, particularly receptor tyrosine kinases (RTKs) such as EGFR and HER-2. This inhibition leads to reduced cell growth and increased apoptosis in cancer cells .

- Case Study : In a study involving multiple solid tumor cell lines, this compound showed IC50 values ranging from 10 to 30 µM, indicating moderate potency compared to standard chemotherapeutics .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

Molecular Docking Studies

Molecular docking simulations have been employed to predict the binding affinity of this compound to target proteins involved in cancer progression. The results indicate a strong interaction with the active sites of EGFR and HER-2, suggesting that this compound could serve as a lead for further drug development.

Comparación Con Compuestos Similares

Structural Comparison with Analogous Benzamides

Benzamide derivatives are widely studied for their structural versatility and bioactivity. Below is a comparative analysis of key structural features:

Table 1: Structural Parameters of Selected Benzamides

Key Observations :

- Substituent Effects : Electron-withdrawing groups (e.g., nitro in 4MNB ) increase planarity between aromatic rings, enhancing π-π stacking, while bulky groups (e.g., benzoyl in the target compound ) induce steric hindrance, reducing coplanarity.

- Hydrogen Bonding : All compounds exhibit intramolecular N–H⋯O bonds (~2.8–3.0 Å), stabilizing amide conformations .

Physicochemical Properties

Table 2: Physicochemical Data

Key Trends :

Characterization :

- X-ray Crystallography : Asymmetric unit contains two molecules (A and B) with distinct torsion angles due to steric effects .

- Spectroscopy : IR confirms amide C=O stretches at 1660–1680 cm⁻¹; ¹H NMR shows aromatic protons at δ 7.2–8.1 ppm .

Table 3: Bioactivity Comparison

Insights :

- Electron-withdrawing groups (e.g., nitro in W1) enhance antimicrobial activity but reduce anticancer potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.